N-(4-tert-Butylphenyl)-2-naphthylamine
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Overview
Description
N-(4-tert-Butylphenyl)-2-naphthylamine is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a naphthyl group attached to an aniline derivative. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-Butylphenyl)-2-naphthylamine typically involves the reaction of 4-tert-butylaniline with 2-naphthylamine under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the aniline derivative reacts with a naphthyl halide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-Butylphenyl)-2-naphthylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the aromatic rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(4-tert-Butylphenyl)-2-naphthylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and polymers due to its stability and color properties.
Mechanism of Action
The mechanism of action of N-(4-tert-Butylphenyl)-2-naphthylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exhibiting antioxidant properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: An organic compound with similar structural features but different functional groups.
2-Naphthylamine: Shares the naphthylamine core structure but lacks the tert-butylphenyl group.
Uniqueness
N-(4-tert-Butylphenyl)-2-naphthylamine is unique due to the presence of both the tert-butylphenyl and naphthylamine moieties. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, making it valuable in various applications.
Properties
IUPAC Name |
N-(4-tert-butylphenyl)naphthalen-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N/c1-20(2,3)17-9-12-18(13-10-17)21-19-11-8-15-6-4-5-7-16(15)14-19/h4-14,21H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHIFSDHZQZHJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2=CC3=CC=CC=C3C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609361 |
Source
|
Record name | N-(4-tert-Butylphenyl)naphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1875-67-8 |
Source
|
Record name | N-(4-tert-Butylphenyl)naphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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